

BIIE-0246 Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest						
Compound Name:	BIIE-0246 hydrochloride					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and pharmacological characterization of **BIIE-0246 hydrochloride**, a landmark molecule in neuropeptide Y (NPY) receptor research. BIIE-0246 was the first potent and selective non-peptide antagonist for the NPY Y2 receptor subtype, paving the way for a deeper understanding of the physiological roles of this receptor.

Discovery and Development Timeline

The journey of BIIE-0246 from laboratory synthesis to a widely used pharmacological tool is a testament to targeted drug discovery.

- 1999: Researchers at Boehringer Ingelheim identify and report the discovery of BIIE-0246, the first potent and selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor.[1][2] The initial findings are also described in patent literature (DE 19816929).[1]
- 2000: The in vitro and in vivo pharmacological properties of BIIE-0246 are extensively characterized and published. These studies establish its high affinity and selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5).[3][4]
- Early 2000s: BIIE-0246 becomes commercially available and is widely adopted as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor in various systems.



- 2000 onwards: Numerous preclinical studies utilize BIIE-0246 to explore the involvement of
 the Y2 receptor in a wide range of functions, including cardiovascular regulation, anxiety,
 alcohol consumption, appetite, and pain perception. For instance, studies demonstrated its
 ability to block NPY-mediated presynaptic inhibition in the rat hippocampus.[5]
- Present: BIIE-0246 remains a gold-standard pharmacological tool for in vitro and in vivo studies of Y2 receptor-mediated effects.[6]

Chemical Properties

- Chemical Name: (S)-N2-[[1-[2-[4-[(R,S)-5,11-Dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide hydrochloride[2]
- Molecular Formula: C49H57N11O6 · xHCl
- Molecular Weight: 896.06 g/mol (free base)[7]

Pharmacological Data

The following tables summarize the key quantitative data for **BIIE-0246 hydrochloride**, demonstrating its potency and selectivity as a Y2 receptor antagonist.

In Vitro Binding Affinities



Receptor Subtype	Preparation	Radioligand	IC50 (nM)	Reference
Human NPY Y2	Transfected HEK293 cells	[¹²⁵ I]NPY	3.3	[2]
Rat NPY Y2	Transfected HEK293 cells	[¹²⁵ I]PYY ₃₋₃₆	15	[3][8]
Rat NPY Y2	Hippocampal membranes	[¹²⁵ I]NPY	4.0 ± 1.6	[5]
Rat Brain Homogenates	[¹²⁵ I]PYY ₃₋₃₆	8-10	[3]	
Human Frontal Cortex	[¹²⁵ I]PYY ₃₋₃₆	8	[3]	
Rat NPY Y1	Transfected HEK293 cells	[¹²⁵ I]GR231118	> 10,000	[3]
Rat NPY Y4	Transfected HEK293 cells	[¹²⁵ I]hPP	> 10,000	[3]
Rat NPY Y5	Transfected HEK293 cells	[¹²⁵ I] [Leu ³¹ ,Pro ³⁴]PYY	> 10,000	[3]

In Vitro Functional Antagonism

Bioassay	Species	Agonist	pA ₂ Value	Reference
Vas Deferens	Rat	NPY	8.1	[3][4]
Saphenous Vein	Dog	NPY	8.6	[4]

Experimental ProtocolsRadioligand Binding Assay (HEK293 Cells)

This protocol outlines the methodology for determining the binding affinity of BIIE-0246 to NPY receptors expressed in HEK293 cells.



1. Membrane Preparation:

- Culture HEK293 cells transfected with the desired rat NPY receptor subtype cDNA (Y1, Y2, Y4, or Y5).
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

- In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [125I]PYY₃₋₃₆ for Y2 receptors), and varying concentrations of BIIE-0246.
- Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Determine non-specific binding in the presence of a high concentration of an unlabeled NPY receptor ligand.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration.
- Determine the IC₅₀ value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

Rat Vas Deferens Functional Bioassay

Foundational & Exploratory





This ex vivo protocol assesses the functional antagonist activity of BIIE-0246 on presynaptic NPY Y2 receptors.

1. Tissue Preparation:

- Euthanize a male rat and dissect the vasa deferentia.
- Mount the tissues in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Apply a resting tension to the tissues and allow them to equilibrate for a period of time (e.g., 60-90 minutes).

2. Electrical Field Stimulation:

- Induce twitch contractions of the vas deferens using electrical field stimulation with appropriate parameters (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage).
- Record the isometric contractions using a force transducer.

3. Antagonist Activity Assessment:

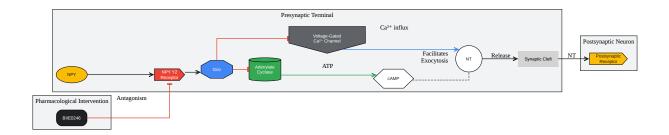
- Once stable twitch responses are obtained, add a cumulative concentration-response curve for an NPY Y2 receptor agonist (e.g., NPY or PYY₃₋₃₆) to the organ bath and record the inhibition of the twitch response.
- Wash the tissues to restore the baseline twitch response.
- Incubate the tissues with a fixed concentration of BIIE-0246 for a defined period (e.g., 30 minutes).
- In the presence of BIIE-0246, repeat the cumulative concentration-response curve for the NPY Y2 receptor agonist.
- Repeat this procedure with increasing concentrations of BIIE-0246.

4. Data Analysis:

- Plot the agonist concentration-response curves in the absence and presence of different concentrations of BIIE-0246.
- A competitive antagonist like BIIE-0246 will cause a parallel rightward shift in the agonist concentration-response curve.
- Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's potency.



Visualizations NPY Y2 Receptor Signaling Pathway

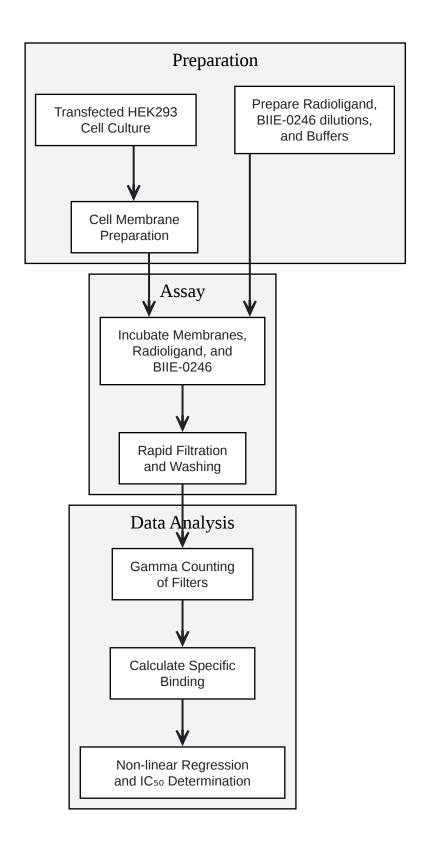


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Caption: NPY Y2 receptor signaling pathway and the antagonistic action of BIIE-0246.

Radioligand Binding Assay Workflow





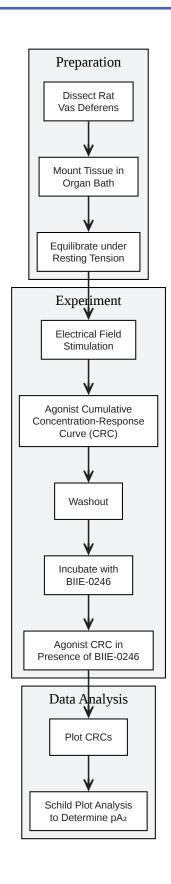
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Caption: Workflow for a competitive radioligand binding assay to determine the IC_{50} of BIIE-0246.

Rat Vas Deferens Bioassay Workflow





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Caption: Workflow for the rat vas deferens bioassay to determine the functional antagonist potency of BIIE-0246.

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